molecular formula C24H28N2O5 B2702647 3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one CAS No. 864762-49-2

3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one

Cat. No.: B2702647
CAS No.: 864762-49-2
M. Wt: 424.497
InChI Key: ZZTQRLOAILEKFU-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a chromen-2-one core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one typically involves multiple steps, starting from commercially available reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the chromen-2-one core produces dihydro derivatives .

Scientific Research Applications

3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to prevent replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one is unique due to its chromen-2-one core, which imparts specific biological activities and chemical reactivity.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-15-17-7-8-20(27)19(14-26-11-9-25(2)10-12-26)23(17)31-24(28)22(15)18-6-5-16(29-3)13-21(18)30-4/h5-8,13,27H,9-12,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTQRLOAILEKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C)O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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